Regorafenib-d3

描述

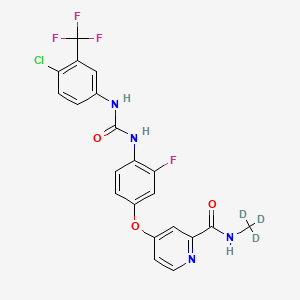

Regorafenib-d3 (BAY 73-4506-d3) is a deuterium-labeled analog of Regorafenib, a multi-kinase inhibitor targeting VEGFR1/2/3, PDGFRβ, Kit, RET, and Raf-1 . This isotopologue incorporates three deuterium atoms, enhancing its utility as an internal standard in mass spectrometry and pharmacokinetic studies by reducing metabolic interference and improving analytical precision . Its molecular formula is C20H10D3ClF4N4O3 (molecular weight: 471.81 g/mol), with deuterium substitution at specific positions to maintain structural and functional similarity to the parent compound . This compound is critical for quantifying Regorafenib and its metabolites (e.g., M-2, M-5) in biological matrices, ensuring accurate therapeutic drug monitoring .

准备方法

Synthetic Routes for Regorafenib-d3

Deuterium Incorporation Strategies

Deuterium labeling in this compound typically targets the N-methyl group of the pyridine-2-carboxamide moiety. The substitution of hydrogen with deuterium at this position minimizes metabolic degradation while preserving biological activity. Two primary strategies are employed:

-

Deuterated Starting Materials : Using deuterated reagents such as N-methyl-d3-amine during the formation of the pyridine-2-carboxamide intermediate ensures site-specific deuteration .

-

Post-Synthetic Isotopic Exchange : Exposing regorafenib to deuterated solvents (e.g., D2O) under controlled acidic or basic conditions facilitates H/D exchange, though this method risks nonspecific deuteration .

Stepwise Synthesis from Deuterated Intermediates

The synthesis of this compound mirrors regorafenib’s established pathways but integrates deuterated precursors. A representative route involves:

Synthesis of 4-(4-Amino-3-fluorophenoxy)-N-(trideuteriomethyl)pyridine-2-carboxamide

-

Nucleophilic Aromatic Substitution :

Reaction of 3-fluoro-4-nitrophenol with 4-chloro-pyridine-2-carboxamide in dimethylformamide (DMF) using potassium carbonate as a base yields 4-(4-nitro-3-fluorophenoxy)-pyridine-2-carboxamide . -

Catalytic Hydrogenation :

Reduction of the nitro group to an amine is achieved via hydrogenation over palladium-on-carbon (Pd/C) in ethyl acetate, producing 4-(4-amino-3-fluorophenoxy)-pyridine-2-carboxamide . -

Deuteration :

Substitution of the N-methyl group is performed using methyl-d3-amine under reductive amination conditions, yielding the deuterated intermediate .

Final Coupling Reaction

The deuterated intermediate is reacted with 4-chloro-3-(trifluoromethyl)phenyl isocyanate in dichloromethane at 0–25°C. This step forms the ureido linkage, culminating in this compound with a reported yield of 67.2% and HPLC purity >99.8% under optimized conditions .

Optimization of Reaction Conditions

Catalytic Hydrogenation Parameters

Key parameters for the hydrogenation step include:

-

Pressure : 0.15 MPa H2

-

Catalyst Loading : 5% Pd/C

-

Solvent System : Ethyl acetate/petroleum ether for recrystallization .

Deuterium gas (D2) may substitute H2 to enhance isotopic purity, though this increases costs and requires specialized equipment.

Purity and Yield Considerations

-

Recrystallization : Ethyl acetate/petroleum ether mixtures achieve >99% purity for intermediates .

-

Column Chromatography : Silica gel chromatography with ethyl acetate/hexane gradients resolves this compound from non-deuterated byproducts .

Analytical Characterization

Mass Spectrometry (MS)

-

Molecular Ion : m/z 500.1 [M+H]+ for this compound (vs. 497.1 for regorafenib).

-

Isotopic Purity : ≥99.5% deuterium incorporation confirmed via high-resolution MS .

Nuclear Magnetic Resonance (NMR)

-

1H NMR : Absence of the N-methyl proton signal at δ 2.85 ppm.

-

13C NMR : Shifted resonance for the CD3 group at δ 34.2 ppm .

Challenges in this compound Synthesis

Isotopic Dilution

Nonspecific deuteration during storage or handling necessitates stringent anhydrous conditions and inert atmospheres .

Cost of Deuterated Reagents

Methyl-d3-amine costs approximately 50-fold more than its non-deuterated counterpart, impacting scalability .

Comparative Data on Synthetic Methods

化学反应分析

Types of Reactions

Regorafenib undergoes various chemical reactions, including:

Oxidation: Regorafenib can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups in regorafenib.

Substitution: Substitution reactions, such as nucleophilic substitution, are employed in the synthesis of regorafenib.

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of regorafenib include:

Oxidizing agents: For oxidation reactions.

Reducing agents: For reduction reactions.

Nucleophiles: For substitution reactions.

Major Products Formed

The major products formed from these reactions include various intermediates and derivatives of regorafenib, which are further processed to obtain the final compound .

科学研究应用

Pharmacokinetics of Regorafenib-d3

The deuterated version, this compound, allows for precise tracking of drug metabolism in clinical studies. The incorporation of deuterium can alter the pharmacokinetic properties of the drug, potentially leading to improved bioavailability and reduced side effects. Studies have shown that the pharmacokinetics of this compound can be evaluated using mass spectrometry techniques, providing insights into its absorption, distribution, metabolism, and excretion .

Metastatic Colorectal Cancer

Regorafenib has been extensively studied in patients with metastatic colorectal cancer (mCRC) who are refractory to standard treatments. Clinical trials such as CORRECT and CONCUR have demonstrated significant improvements in overall survival (OS) and progression-free survival (PFS) when regorafenib is added to best supportive care compared to placebo .

Table 1: Efficacy Data from Clinical Trials

| Trial Name | Patient Population | Median OS (months) | Median PFS (months) | Disease Control Rate (%) |

|---|---|---|---|---|

| CORRECT | mCRC refractory | 6.4 | 1.9 | 51 |

| CONCUR | Asian mCRC | 8.8 | 3.2 | 72 |

Hepatocellular Carcinoma

In hepatocellular carcinoma (HCC), regorafenib has shown promising results as a second-line therapy after sorafenib treatment failure. Preclinical models indicate that regorafenib can significantly reduce tumor size and prolong survival in HCC patients .

Case Study: Efficacy in HCC

A study involving HCC xenograft models revealed that administration of regorafenib at a dose of 10 mg/kg resulted in a significant decrease in tumor weight and volume after four weeks of treatment. Additionally, it induced apoptosis through mechanisms involving caspase activation and modulation of Bcl-2 family proteins .

Gastrointestinal Stromal Tumors

Regorafenib is also indicated for patients with gastrointestinal stromal tumors who have progressed on imatinib and sunitinib. Clinical data suggest that regorafenib can achieve disease control in approximately 60% of patients with advanced disease .

Table 2: Summary of Regorafenib Efficacy in GISTs

| Study | Patient Population | Objective Response Rate (%) | Disease Control Rate (%) |

|---|---|---|---|

| GIST trial | Advanced GIST | 4 | 60 |

作用机制

Regorafenib-d3 exerts its effects by inhibiting multiple membrane-bound and intracellular kinases involved in normal cellular functions and pathological processes such as oncogenesis, tumor angiogenesis, and maintenance of the tumor microenvironment . It targets angiogenic (VEGFR1-3, TIE2), stromal (PDGFR-β, FGFR), and oncogenic receptor tyrosine kinases (KIT, RET, and RAF) .

相似化合物的比较

Comparison with Deuterated Analogs

Regorafenib-13C,d3

Regorafenib-13C,d3 (HY-10331S1) is a dual-labeled isotopologue (13C and deuterium) used alongside Regorafenib-d3 for tracer studies. While this compound focuses on pharmacokinetic stability, Regorafenib-13C,d3 enables dual-isotope tracking in metabolic pathways. Its molecular weight (486.83 g/mol) differs due to 13C substitution, but both compounds share identical kinase inhibition profiles (IC50: 13–46 nM for VEGFR1/2/3) .

N-Desmethyl this compound

N-Desmethyl this compound, a major metabolite of Regorafenib, is deuterated to study demethylation pathways. Unlike this compound, which retains the parent structure, this compound lacks a methyl group (C19H10D3ClF4N4O3) and is pivotal for quantifying metabolite exposure in patients with hepatic impairment or drug-drug interactions .

Reserpine-d9 and Resveratrol-d4

Reserpine-d9 (VMAT2 inhibitor) and Resveratrol-d4 (antioxidant) are deuterated compounds used similarly as internal standards. However, this compound uniquely combines kinase inhibition with isotopic labeling for dual analytical/therapeutic applications, unlike these structurally distinct analogs .

Comparison with Non-Deuterated Kinase Inhibitors

Regorafenib vs. Lenvatinib

Both inhibit tyrosine kinases, but Regorafenib targets VEGFR1–3, PDGFRβ, and RET, whereas Lenvatinib shows higher affinity for FGFR1 and PIK3CA (Table 1) . This compound mirrors the parent compound’s target profile but lacks therapeutic activity, serving solely as an analytical tool.

Table 1: Target Affinity Comparison (Vina Scores)

| Target | Regorafenib | Lenvatinib |

|---|---|---|

| FGFR1 | -9.9 | -9.1 |

| ALK | -9.6 | -9.0 |

| FLT3 | -8.6 | -8.5 |

| PIK3CA | N/A | -8.9 |

Lower Vina scores indicate stronger binding .

Famitinib (SHR1020)

Famitinib inhibits c-Kit (IC50: 2.3 nM) and VEGFR2 (4.7 nM), overlapping with Regorafenib’s targets. However, this compound’s deuterium labeling differentiates its role in pharmacokinetic studies from Famitinib’s therapeutic focus .

Pharmacokinetic and Clinical Considerations

- Metabolism : this compound undergoes CYP3A4-mediated oxidation like Regorafenib but exhibits delayed hepatic clearance due to deuterium’s kinetic isotope effect .

- Drug Interactions : Strong CYP3A4 inducers (e.g., rifampin) reduce Regorafenib exposure, necessitating dose adjustments. This compound aids in quantifying these interactions .

- Genetic Polymorphisms : ABCG2 and OATP1B1 variants correlate with elevated Regorafenib concentrations (3.45 vs. 1.76 µg/mL in Grade ≥2 toxicities), a finding validated using this compound .

生物活性

Regorafenib-d3 is a deuterated analogue of regorafenib, a multi-kinase inhibitor primarily used in the treatment of metastatic colorectal cancer (mCRC) and other solid tumors. The biological activity of this compound is characterized by its ability to inhibit various receptor tyrosine kinases and signaling pathways involved in tumor growth and angiogenesis. This article explores the mechanisms of action, efficacy, safety profiles, and case studies associated with this compound.

This compound functions by inhibiting several key kinases involved in tumor progression:

- Vascular Endothelial Growth Factor Receptors (VEGFRs) : Inhibition of VEGFRs disrupts angiogenesis, thereby limiting the blood supply to tumors.

- Platelet-Derived Growth Factor Receptor (PDGFR) : This inhibition affects the tumor microenvironment and stroma.

- BRAF and CRAF : These oncogenic kinases are crucial in the MAPK signaling pathway, which regulates cell proliferation and survival.

- Other Targets : this compound also targets RET, KIT, FGFR, and TIE2, contributing to its broad-spectrum anti-tumor activity .

Efficacy Data

Clinical studies have demonstrated the efficacy of regorafenib in prolonging survival in patients with mCRC who have failed standard therapies. The following table summarizes key findings from clinical trials:

Safety Profile

The safety profile of this compound is consistent with that of its parent compound. Common adverse events include:

In a cohort study involving 1178 patients, 80% experienced at least one adverse event related to regorafenib treatment, highlighting the importance of monitoring during therapy .

Case Studies

Several case studies have illustrated the clinical application of this compound:

- Complete Response in Lung Metastases : A patient with multiple lung metastases from ascending colon cancer achieved a radiological complete response following treatment with regorafenib, demonstrating its potential for significant tumor reduction .

- Long-term Remission : In a cohort analysis involving 2326 patients treated with regorafenib, characteristics associated with long-term remission included ECOG performance status of 0-1 and prior treatment with bevacizumab. Patients with these characteristics had a median remission duration significantly exceeding that of the general cohort .

Research Findings

Recent studies have further elucidated the biological activity of this compound:

- Apoptotic Pathways : Regorafenib has been shown to induce apoptosis through both extrinsic and intrinsic pathways by modulating proteins such as Bcl-2 and activating caspases .

- Autophagy Induction : The compound also enhances autophagic processes in cancer cells, contributing to tumor growth inhibition .

- Immune Modulation : Regorafenib has been noted to downregulate PD-L1 expression in preclinical models, suggesting a potential role in reactivating immune responses against tumors .

常见问题

Basic Research Questions

Q. What are the critical methodological considerations for synthesizing and characterizing Regorafenib-d3 in preclinical research?

- Answer : Synthesis of this compound requires precise deuterium incorporation at specified positions, typically via hydrogen-deuterium exchange under controlled conditions. Characterization should include nuclear magnetic resonance (NMR) spectroscopy to confirm deuterium placement and mass spectrometry (MS) to verify isotopic purity . Purity assessment via high-performance liquid chromatography (HPLC) and quantification of deuterium enrichment (e.g., ≥98%) are essential to ensure pharmacological relevance. Researchers must document reaction yields, stability under storage conditions, and batch-to-batch consistency to meet reproducibility standards .

Q. How should researchers design pharmacokinetic (PK) studies to evaluate the isotopic effect of this compound compared to non-deuterated Regorafenib?

- Answer : Comparative PK studies should employ a crossover design in relevant animal models, measuring parameters like AUC, C~max~, half-life, and metabolic clearance. Use LC-MS/MS for simultaneous quantification of both compounds to minimize inter-assay variability. Control for factors such as enzyme induction (e.g., CYP3A4 activity) and tissue distribution differences. Statistical analysis must account for intersubject variability using mixed-effects models .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in reported metabolic stability data for this compound across heterogeneous in vitro models?

- Answer : Contradictions may arise from variability in assay conditions (e.g., microsomal enzyme sources, incubation temperatures). Implement a tiered approach:

Replicate studies using standardized protocols (e.g., Human Liver Microsomes vs. Hepatocytes).

Cross-validate findings with isotopic labeling tracking (e.g., deuterium loss quantification via MS).

Meta-analysis of published data to identify confounding variables (e.g., buffer composition, cofactor concentrations) .

Report discrepancies transparently, highlighting methodological differences in the discussion section .

Q. How can researchers optimize experimental protocols to assess the impact of deuteration on this compound’s target binding kinetics and off-target selectivity?

- Answer :

- Binding affinity : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure K~d~ values under physiological pH and temperature. Compare dissociation rates to infer deuterium’s effect on binding pocket interactions.

- Off-target profiling : Employ high-throughput kinase inhibition assays (e.g., Eurofins KinaseProfiler™) with this compound and its parent compound. Normalize data to ATP concentration and use Z-score analysis to identify statistically significant differences .

- Computational modeling : Molecular dynamics simulations can predict deuterium-induced conformational changes in the drug-target complex .

Q. What frameworks are recommended for formulating hypotheses about this compound’s mechanism of action in resistant cancer models?

- Answer : Apply the PICO framework to structure hypotheses:

- Population : Resistant colorectal cancer cell lines (e.g., HT-29 with KRAS mutations).

- Intervention : this compound at IC~50~ doses.

- Comparison : Non-deuterated Regorafenib and vehicle controls.

- Outcome : Changes in apoptosis markers (e.g., caspase-3 cleavage) and angiogenesis metrics (VEGF secretion).

Supplement with FINER criteria to ensure feasibility, novelty, and relevance to overcoming drug resistance .

Methodological and Analytical Questions

Q. How should researchers integrate contradictory findings from literature into a cohesive rationale for studying this compound’s efficacy?

- Answer : Systematically categorize contradictions using a contradiction matrix :

Q. What statistical approaches are robust for analyzing dose-response relationships in this compound combination therapy studies?

- Answer : Use synergy scoring models (e.g., Chou-Talalay Combination Index) to differentiate additive vs. synergistic effects. For time-dependent responses, apply longitudinal mixed-effects regression with covariates like tumor volume and biomarker levels. Report confidence intervals and p-values adjusted for multiple comparisons (e.g., Bonferroni correction) .

Q. Ethical and Reporting Standards

Q. How can researchers ensure ethical rigor when designing studies involving this compound in animal models?

- Answer : Adhere to ARRIVE 2.0 guidelines for preclinical studies:

属性

IUPAC Name |

4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-3-fluorophenoxy]-N-(trideuteriomethyl)pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15ClF4N4O3/c1-27-19(31)18-10-13(6-7-28-18)33-12-3-5-17(16(23)9-12)30-20(32)29-11-2-4-15(22)14(8-11)21(24,25)26/h2-10H,1H3,(H,27,31)(H2,29,30,32)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNHKPVJBJVTLMP-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NC=CC(=C1)OC2=CC(=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NC(=O)C1=NC=CC(=C1)OC2=CC(=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15ClF4N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。